1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-
Description
The compound 1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- (hereafter referred to as Compound A) is a spirocyclic heterocycle featuring a unique 1,7-diazaspiro[4.4]nonane core with a hydroxymethyl substituent at position 9 and a ketone at position 4. Spirocyclic compounds like Compound A are of interest in medicinal chemistry due to their conformational rigidity, which can enhance target binding and metabolic stability .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(5R)-9-(hydroxymethyl)-1,7-diazaspiro[4.4]nonan-6-one |
InChI |
InChI=1S/C8H14N2O2/c11-5-6-4-9-7(12)8(6)2-1-3-10-8/h6,10-11H,1-5H2,(H,9,12)/t6?,8-/m1/s1 |
InChI Key |
QXHDRPMLHMFXJW-QFSRMBNQSA-N |
Isomeric SMILES |
C1C[C@]2(C(CNC2=O)CO)NC1 |
Canonical SMILES |
C1CC2(C(CNC2=O)CO)NC1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis often begins with readily available precursors such as D-glucose or related derivatives. These starting materials are critical for constructing the desired spirocyclic structure.
Key Reaction Steps
Detailed Reaction Conditions
The following table summarizes specific reaction conditions used in various steps of the synthesis:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Sodium azide, DMF, heat | 82 |
| 2 | Wittig Reaction | Ph3P=CHCOOEt, DCM, reflux | 92 |
| 3 | Intramolecular Cyclization | H2, Pd/C, MeOH | 86 |
| 4 | Hydrolysis | 80% Acetic Acid | 94 |
| 5 | Tosylation | TsCl, Pyridine | 90 |
| 6 | Final Cyclization | TFA:H2O (3:1), H2, Pd/C | ~87 |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation, primarily targeting its carbonyl group or hydroxymethyl moiety. Reagents such as potassium permanganate (KMnO₄) under acidic conditions or chromium trioxide (CrO₃) may oxidize the hydroxymethyl group to form a ketone or carboxylic acid derivative. The spiro structure’s rigidity may influence the regioselectivity of oxidation. For example:
-
Reaction : Oxidation of the hydroxymethyl group.
-
Products : Ketones or carboxylic acids, depending on reaction conditions.
Reduction Reactions
Reduction reactions involve the conversion of carbonyl groups to alcohols or amines. Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may reduce the ketone group to an alcohol. Additionally, the nitrogen atoms in the spiro structure could enable reductive amination or similar transformations. For example:
-
Reaction : Reduction of the ketone group.
-
Products : Alcohols or amines, depending on the reducing agent and conditions.
Nucleophilic Substitution Reactions
The hydroxymethyl group at the 9-position is susceptible to nucleophilic substitution. Reagents like alkyl halides or amines may replace the hydroxyl group, forming substituted derivatives. The spiro structure’s steric hindrance could modulate reaction efficiency. For instance:
-
Reaction : Substitution of the hydroxymethyl group.
-
Products : Alkylated or aminated derivatives.
Other Potential Reactions
-
Hydrogen Bonding and Acid-Base Interactions : The nitrogen atoms in the spiro framework enable hydrogen bonding with biomolecules, which is critical for biological interactions. This property may also facilitate acid-base reactions.
-
Biological Interactions : While not strictly chemical reactions, the compound’s ability to bind receptors or enzymes (e.g., via hydrogen bonding) is influenced by its reactivity.
Reaction Comparison Table
| Reaction Type | Reagents/Conditions | Products | Key Features |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) or CrO₃ | Ketones, carboxylic acids | Targets hydroxymethyl group |
| Reduction | LiAlH₄ or NaBH₄ | Alcohols, amines | Converts carbonyl groups |
| Nucleophilic Substitution | Alkyl halides, amines | Substituted derivatives | Modulated by steric hindrance |
Structural Influences on Reactivity
The compound’s reactivity is governed by:
Scientific Research Applications
Pharmacological Applications
Anticonvulsant Activity
Research indicates that derivatives of diazaspiro compounds exhibit anticonvulsant properties. For instance, a study demonstrated that certain diazaspiro derivatives significantly delayed the onset of convulsions in animal models. These compounds modulate the GABA-A receptor's allosteric site, which is crucial for their CNS depressant activity . The synthesis of these compounds often involves alkylation reactions and molecular docking studies to evaluate their efficacy against specific targets.
Cancer Treatment
The compound has been investigated for its potential as a covalent inhibitor against the KRAS G12C mutation, a known driver in various cancers. Optimized derivatives showed promising results in vitro and in vivo, demonstrating significant antitumor effects in xenograft mouse models. These findings suggest that 1,7-diazaspiro[4.4]nonan-6-one derivatives could be developed into effective therapeutics for treating solid tumors .
Molecular Modeling and Structure-Activity Relationship Studies
Molecular modeling plays a critical role in understanding the interaction of diazaspiro compounds with biological targets. Researchers utilize techniques such as molecular docking to predict how these compounds bind to specific receptors or enzymes. For example, studies have shown that modifications to the diazaspiro framework can enhance binding affinity and selectivity towards targets involved in disease pathways .
Synthesis and Characterization
The synthesis of 1,7-diazaspiro[4.4]nonan-6-one typically involves multi-step organic reactions that include cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. The yield and efficiency of these reactions are crucial for scaling up production for further biological evaluation .
Case Studies
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Compound A shares the 1,7-diazaspiro[4.4]nonan-6-one core with Amathaspiramide F and the pyrimidinyl derivative, but differs in substituents.
- The hydroxymethyl group in Compound A distinguishes it from the bromo/methoxy-substituted Amathaspiramide F and the pyrimidinyl derivative .
- Compounds with larger spiro systems (e.g., 6-Oxa-1,3-diazaspiro[4.5]decane) exhibit distinct conformational flexibility and hydrogen-bonding capabilities .
Key Observations :
Physicochemical Properties
Key Observations :
Biological Activity
1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 170.21 g/mol . This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that diazaspiro compounds exhibit notable antimicrobial activities. For instance, derivatives of diazaspiro compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting the bacterial cell wall synthesis or inhibiting essential enzymes .
Table 1: Antimicrobial Activity of Diazaspiro Compounds
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,7-Diazaspiro[4.4]nonan-6-one | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anticancer Potential
The anticancer potential of diazaspiro compounds has been a focus of recent studies. Notably, compounds similar to 1,7-diazaspiro[4.4]nonan-6-one have been evaluated for their ability to inhibit cancer cell proliferation. Research has highlighted their role as covalent inhibitors targeting mutated oncogenes such as KRAS .
Case Study: KRAS G12C Inhibition
A study demonstrated that derivatives of diazaspiro compounds effectively bind to the KRAS G12C mutation, which is prevalent in non-small cell lung cancer (NSCLC). The lead compound identified showed promising in vitro and in vivo antitumor effects .
The biological activity of 1,7-diazaspiro[4.4]nonan-6-one is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that control cell growth and apoptosis.
Further studies are required to elucidate the precise molecular mechanisms and pathways influenced by this compound.
Synthesis and Characterization
1,7-Diazaspiro[4.4]nonan-6-one can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions . Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
Comparative Analysis
Comparative studies with similar compounds highlight the unique properties of 1,7-diazaspiro[4.4]nonan-6-one:
Table 2: Comparison with Related Compounds
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one | Benzoyl group | Antimicrobial and anticancer |
| 1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one | Benzyl group | Lower reactivity |
| 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride | Hydrochloride salt | Increased solubility |
Q & A
Q. What are the recommended synthetic routes for 1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-?
The synthesis of spiro compounds typically involves ring-closing reactions of precursors containing amine and carbonyl groups. For example, analogous spiro structures (e.g., 2,7-Diazaspiro[4.4]nonan-1-one) are synthesized via cyclization of amine derivatives with ketones or aldehydes under controlled pH and temperature . For the hydroxymethyl-substituted derivative, post-synthetic modification (e.g., hydroxymethylation) of a preformed spiro scaffold may be required. Key steps include protecting group strategies for stereochemical control and purification via recrystallization or chromatography .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1D/2D NMR (e.g., , , COSY, HSQC) resolves the spirocyclic structure and stereochemistry, particularly distinguishing between (5R,9R) and other diastereomers .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., CHNO) and detects impurities .
- Chiral Chromatography: Validates enantiomeric purity using chiral stationary phases (e.g., Chiralpak® columns) .
Q. How can researchers assess the compound’s stability under experimental conditions?
Stability studies should include:
- Forced Degradation: Expose the compound to heat, light, acidic/alkaline conditions, and oxidative environments (e.g., HO) to identify degradation products via LC-MS .
- Long-Term Storage: Monitor decomposition at -20°C, 4°C, and room temperature using periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments be resolved?
Discrepancies in stereochemistry (e.g., between computational predictions and experimental data) require:
- X-ray Crystallography: Definitive assignment of (5R,9R) configuration via single-crystal diffraction .
- Vibrational Circular Dichroism (VCD): Correlates experimental and calculated spectra to confirm absolute configuration .
- Dynamic NMR: Detects conformational exchange in solution, which may mask true stereochemistry .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in drug discovery?
- QSAR Modeling: Use quantitative structure-activity relationship (QSAR) studies to correlate substituent effects (e.g., hydroxymethyl position) with biological activity. Molecular descriptors (e.g., logP, polar surface area) are derived from computational tools like Gaussian or Schrödinger .
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) with rigorous controls (e.g., IC determination in triplicate) .
- Data Validation: Address outliers by repeating assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
Q. How can environmental fate studies be designed to evaluate ecotoxicological risks?
Follow the framework of Project INCHEMBIOL :
- Abiotic Transformations: Assess hydrolysis/photolysis rates in water and soil under simulated sunlight (e.g., Xenon arc lamp) .
- Biotic Degradation: Use microbial consortia from contaminated sites to measure biodegradation kinetics .
- Trophic Transfer Studies: Expose model organisms (e.g., Daphnia magna) to sublethal doses and quantify bioaccumulation factors via LC-MS/MS .
Q. What strategies mitigate data variability in biological assays involving spirocyclic compounds?
- Normalization: Use internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS .
- Blind Testing: Assign samples randomly to eliminate observer bias .
- Replicate Design: Perform experiments in quadruplicate (n=4) with randomized block layouts to account for batch effects .
Methodological Notes
- Stereochemical Purity: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to enforce (5R,9R) configuration .
- Contradiction Analysis: Apply multivariate statistics (e.g., PCA) to distinguish experimental noise from true biological effects .
- Ethical Compliance: Ensure reference standards (e.g., Cayman Chemical) include certificates of analysis for regulatory submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
